

The Synthesis of LAMPA (Lysergic Acid Methylpropylamide): A Technical Guide

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Compound of Interest

Compound Name: **LAMPA**

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This technical guide provides a comprehensive overview of the synthesis of Lysergic Acid Methylpropylamide (**LAMPA**), a structural analog of lysergic acid diethylamide (LSD). This document details the chemical properties, synthesis pathway, and analytical data for **LAMPA**, intended for an audience with a strong background in organic chemistry and pharmacology.

Compound Data

LAMPA, also known as N-methyl-N-propyllysergamide, is a derivative of lysergic acid.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₅ N ₃ O	[1]
Molecular Weight	323.43 g/mol	[1]
CAS Number	40158-98-3	[2]
IUPAC Name	(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide	[1]
Canonical SMILES	<chem>CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C</chem>	[1]
Appearance	Not explicitly stated in search results	
Solubility	Not explicitly stated in search results	

Synthesis Pathway

The synthesis of **LAMPA**, like other lysergamides, begins with lysergic acid as the starting material. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids produced by the *Claviceps purpurea* fungus or through total synthesis.[\[3\]](#)[\[4\]](#) The core of the **LAMPA** synthesis involves the formation of an amide bond between the carboxyl group of lysergic acid and N-methyl-n-propylamine. A common and effective method to achieve this is through the formation of a mixed anhydride intermediate to activate the carboxylic acid for nucleophilic attack by the amine.[\[5\]](#)

Two primary methods for the formation of the mixed anhydride have been described for the synthesis of lysergamides:

- Trifluoroacetic Anhydride (TFAA) Method: This method involves the reaction of lysergic acid with TFAA at low temperatures to form a reactive mixed anhydride. This intermediate readily reacts with the secondary amine, N-methyl-n-propylamine, to yield **LAMPA**. A key advantage

of this method is the suppression of racemization at the C8 position of the lysergic acid backbone.[\[5\]](#)

- Isobutyl Chloroformate Method: An alternative route utilizes isobutyl chloroformate in the presence of a non-nucleophilic base, such as N-methylmorpholine, to generate the mixed anhydride. This is followed by the addition of N-methyl-n-propylamine to form the final amide product. This method has been reported to produce high yields of the desired lysergamide.[\[5\]](#)

Below is a generalized experimental protocol based on the mixed anhydride methodology.

Experimental Protocols

Note: The following protocols are generalized based on established methods for the synthesis of lysergic acid amides. Specific reaction conditions may require optimization for the synthesis of **LAMPA**.

Materials and Reagents

- d-Lysergic acid
- Trifluoroacetic anhydride (TFAA) or Isobutyl chloroformate
- N-methyl-n-propylamine
- N-methylmorpholine (for the isobutyl chloroformate method)
- Anhydrous acetonitrile or dichloromethane
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Chromatography supplies (silica gel, solvents)

Synthesis via Trifluoroacetic Anhydride (TFAA) Method

- Activation of Lysergic Acid: A solution of d-lysergic acid in anhydrous acetonitrile is cooled to a low temperature (typically below 0°C). Trifluoroacetic anhydride (approximately 2 equivalents) is added dropwise to the stirred solution, maintaining the low temperature. The reaction is stirred for a period to ensure the complete formation of the mixed anhydride of lysergic and trifluoroacetic acids.[6]
- Amide Formation: To the solution containing the mixed anhydride, a solution of N-methyl-n-propylamine (approximately 5 equivalents) in anhydrous acetonitrile is added. The reaction mixture is then allowed to warm to room temperature and is stirred for several hours in the dark.[6]
- Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between a non-polar organic solvent (e.g., chloroform or ethyl acetate) and a dilute aqueous sodium bicarbonate solution. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the d-lysergic acid N-methyl-N-propylamide (**LAMPA**) and its diastereomer, d-iso-lysergic acid N-methyl-N-propylamide.

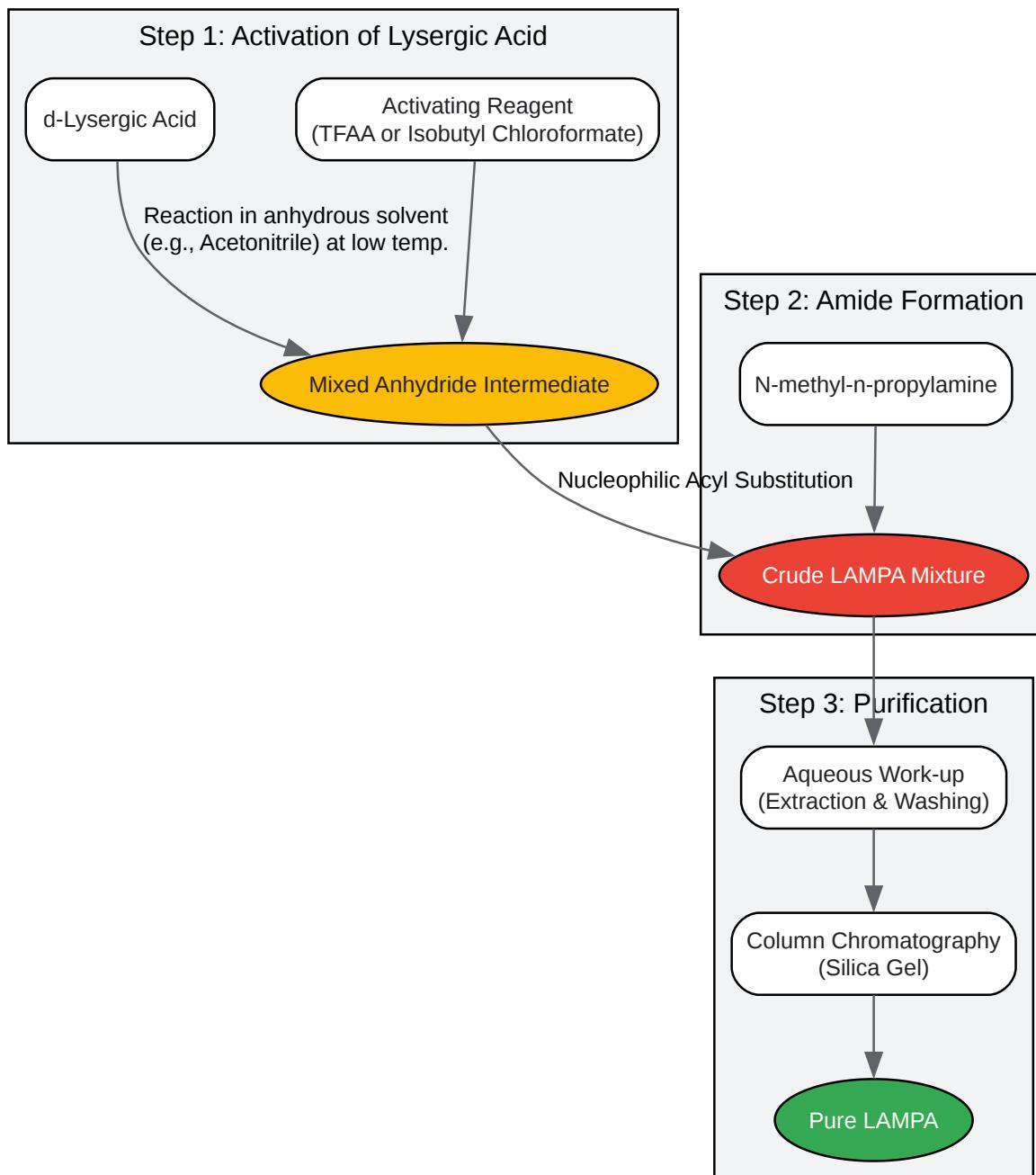
Synthesis via Isobutyl Chloroformate Method

- Mixed Anhydride Formation: d-Lysergic acid is dissolved in an anhydrous solvent like dichloromethane or THF and cooled to 0°C. N-methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate. The mixture is stirred at this temperature for a sufficient time to form the mixed anhydride.
- Amidation: N-methyl-n-propylamine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
- Purification: The work-up and purification steps are similar to the TFAA method, involving an aqueous wash, extraction, drying, and chromatographic separation to isolate **LAMPA**.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **LAMPA** using the mixed anhydride approach.

General Synthesis Workflow for LAMPA

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Caption: General Synthesis Workflow for **LAMPA** via the Mixed Anhydride Method.

Analytical Characterization

The characterization of **LAMPA** and its differentiation from its isomers and other lysergamides is crucial for research and forensic purposes. Various analytical techniques are employed for this purpose.

Analytical Technique	Observations for LAMPA
Gas Chromatography-Mass Spectrometry (GC-MS)	LAMPA can be separated from LSD and its isomer MIPLA (N-methyl-N-isopropyllysergamide) under specific GC conditions. The mass spectrum of LAMPA is very similar to that of LSD, requiring careful analysis of fragmentation patterns and retention times for differentiation. [7]
Liquid Chromatography-Mass Spectrometry (LC-MS)	LC-MS methods can be used to separate LAMPA from other lysergamides. In-source collision-induced dissociation can help differentiate between co-eluting isomers based on distinct ion ratios. [7]
Infrared Spectroscopy (IR)	GC-solid phase IR spectroscopy can provide unambiguous identification and differentiation of LAMPA from its isomers based on unique absorption bands in the fingerprint region.

Conclusion

The synthesis of **LAMPA** is a multi-step process that relies on the principles of amide bond formation, utilizing a mixed anhydride intermediate to activate the carboxylic acid of the lysergic acid precursor. While the general methodology is well-established for lysergamides, the specific optimization of reaction conditions is critical for achieving high yields and purity of the target compound. The analytical characterization of **LAMPA** requires a combination of chromatographic and spectroscopic techniques to ensure its unambiguous identification and differentiation from related compounds. This guide provides a foundational understanding for researchers and professionals working with this class of molecules.

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References

- 1. Lysergic acid N-(methylpropyl)amide | C₂₀H₂₅N₃O | CID 613620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysergic acid N-(methylpropyl)amide [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Lysergic acid N-(methylpropyl)amide [smolecule.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. connectsci.au [connectsci.au]
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